molecular formula C11H9N3 B14744077 1h-[1,4]Diazepino[1,2-a]benzimidazole CAS No. 246-19-5

1h-[1,4]Diazepino[1,2-a]benzimidazole

Cat. No.: B14744077
CAS No.: 246-19-5
M. Wt: 183.21 g/mol
InChI Key: GQFIVFYRWLJHQB-UHFFFAOYSA-N
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Description

1H-[1,4]Diazepino[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of diazepine and benzimidazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-[1,4]Diazepino[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate, resulting in the formation of a diazepinone-benzimidazole derivative . Another method includes the treatment of 2-(aminomethyl)benzimidazole with phenylhydrazono ethylacetoacetate to yield phenylhydrazino diazepinone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 1H-[1,4]Diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted diazepinone derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

1H-[1,4]Diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-[1,4]Diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, leading to anxiolytic effects . Additionally, it may interact with other receptors and enzymes, modulating various biological pathways.

Comparison with Similar Compounds

Uniqueness: 1H-[1,4]Diazepino[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

246-19-5

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1H-[1,4]diazepino[1,2-a]benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-7H,8H2

InChI Key

GQFIVFYRWLJHQB-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C=CC=N1

Origin of Product

United States

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